Lenaldekar -

Lenaldekar

Catalog Number: EVT-14255610
CAS Number:
Molecular Formula: C18H14N4
Molecular Weight: 286.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Lenaldekar is synthesized from quinoline derivatives, which are known for their diverse biological activities. The compound is classified under hydrazones, a category of compounds formed by the condensation of hydrazine with carbonyl compounds. Its specific mechanism and effects on T cell proliferation have been documented in various studies, highlighting its relevance in pharmacological research .

Synthesis Analysis

Methods and Technical Details

The synthesis of Lenaldekar involves a multi-step process that typically includes the following key stages:

  1. Formation of Hydrazone: The initial step involves the reaction between hydrazine and a suitable carbonyl compound derived from quinoline.
  2. Purification: Following synthesis, the product undergoes purification processes such as recrystallization to achieve high purity levels, often exceeding 99%.
  3. Characterization: Techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of Lenaldekar.

The synthesis parameters, including temperature, reaction time, and solvent choice, are critical for optimizing yield and purity .

Molecular Structure Analysis

Structure and Data

Lenaldekar's molecular structure can be represented as follows:

  • Molecular Formula: C13_{13}H12_{12}N4_{4}
  • Molecular Weight: Approximately 228.26 g/mol

The structure features a quinoline ring system fused with a hydrazone functional group. This configuration is essential for its biological activity, particularly its interaction with T cell receptors .

Chemical Reactions Analysis

Reactions and Technical Details

Lenaldekar exhibits specific chemical reactivity due to its hydrazone functional group. Key reactions include:

  • Hydrolysis: In aqueous environments, Lenaldekar can undergo hydrolysis, leading to the formation of its constituent components.
  • Reduction: The compound can be reduced under certain conditions, altering its biological activity.

These reactions are significant as they can influence the pharmacokinetics and pharmacodynamics of Lenaldekar in biological systems .

Mechanism of Action

Process and Data

The mechanism by which Lenaldekar inhibits T cell proliferation involves several steps:

  1. Binding: Lenaldekar binds to specific receptors on T cells, disrupting signaling pathways essential for cell division.
  2. Inhibition of Cytokine Production: The compound reduces the production of pro-inflammatory cytokines that promote T cell activation.
  3. Induction of Apoptosis: At higher concentrations, Lenaldekar may induce apoptosis in activated T cells.

The effective concentration (IC50) for inhibiting T cell proliferation has been reported at approximately 3 µM, indicating a significant potency in modulating immune responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Lenaldekar is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to its electrophilic centers.

These properties are crucial for understanding how Lenaldekar behaves in biological systems and during storage .

Applications

Scientific Uses

Lenaldekar's primary applications lie within immunology and pharmacology:

  • Immunosuppressive Therapy: Due to its ability to inhibit T cell proliferation, Lenaldekar is being explored as a potential agent for preventing transplant rejection.
  • Autoimmune Disease Treatment: Research is ongoing into its efficacy in treating conditions characterized by overactive immune responses.

The unique properties of Lenaldekar position it as a promising candidate for developing new therapeutic strategies aimed at modulating immune function .

Discovery & Development of Lenaldekar as a Novel Therapeutic Agent

Zebrafish-Based High-Throughput Screening Methodology [1] [7] [9]

The identification of Lenaldekar (LDK; 1H-indole-3-carbaldehyde quinolin-8-yl-hydrazone) exemplifies the power of zebrafish (Danio rerio) as an in vivo platform for anticancer drug discovery. This approach leveraged intrinsic advantages of zebrafish:

  • High fecundity: Enabled testing of 26,400 compounds with statistical robustness.
  • Optical transparency: Permitted real-time visualization of cell populations in live animals.
  • Evolutionary conservation: 82% of human disease genes have zebrafish orthologs, ensuring biological relevance.
  • Scalability: Compounds were administered systemically to larvae arrayed in 96-well plates, allowing rapid phenotypic assessment [1] [9].

Table 1: Advantages of Zebrafish in LDK Screening

FeatureBenefit for ScreeningRelevance to LDK Discovery
High fecundityHundreds of embryos/day; low cost per compound26,400 compounds tested economically
Whole-organism physiologyAccounts for metabolism, biodistribution, and toxicityEarly elimination of cytotoxic compounds
Genetic tractabilityTransgenic reporters for specific cell typeslck:EGFP for immature T-cell visualization
Conservation of drug targetsSimilar drug metabolism and signaling pathways to humansHigh translational potential of hits

Developmental Parallels Between Zebrafish T-Lymphoblasts and Human Leukemia Cells [1] [6] [8]

Zebrafish hematopoiesis mirrors humans genetically and functionally:

  • Conserved hematopoietic programs: Definitive hematopoiesis originates in the aorta-gonad-mesonephros (AGM) region, producing multipotent stem cells that colonize the thymus by 54 hours post-fertilization (hpf).
  • T-cell maturation: Thymic T-progenitors express orthologs of human T-cell development genes (rag1/2, lck, ikaros). Immature zebrafish T-lymphoblasts share >75% transcriptome similarity with human T-cell acute lymphoblastic leukemia (T-ALL) cells [6] [8].
  • Oncogenic vulnerability: Like humans, zebrafish T-cells are transformed by Myc overexpression, resulting in aggressive, transplantable T-ALL. This conservation validated zebrafish immature T-cells as surrogates for human leukemia in drug screens [8].

Fluorescent Reporter System for Immature T-Cell Identification [3] [7]

A transgenic zebrafish line (lck:EGFP) was engineered to express enhanced green fluorescent protein (EGFP) under the control of the T-cell-specific lck (lymphocyte-specific protein tyrosine kinase) promoter:

  • Cell specificity: EGFP labels thymic T-cell precursors from 3 days post-fertilization (dpf), with fluorescence restricted to the bilateral thymic lobes.
  • Ablation validation: Dexamethasone (a glucocorticoid used in human leukemia therapy) eliminated EGFP⁺ cells in larvae, confirming the model's responsiveness to established T-cell toxins [3].
  • Screening readout: Compounds inducing loss of thymic EGFP fluorescence—without overall toxicity—were prioritized as potential selective T-cell toxins. Automated fluorescence microscopy enabled high-throughput quantification [7].

Screening of 26,400 Compounds for Selective Toxicity [4] [7]

The screening cascade identified LDK through sequential filtering:

  • Primary screen: 26,400 small molecules were added to lck:EGFP larvae (3–5 dpf) in multi-well plates. After 48 hours, fluorescence was quantified.
  • Hit criteria: Compounds causing ≥80% reduction in thymic EGFP signal, with <5% larval mortality or morphological defects.
  • Secondary validation: 32 initial hits were re-tested across doses. LDK emerged as a lead due to potency (EC₅₀ ~1 μM for T-cell ablation) and reproducibility.

Table 2: Key Parameters of LDK Screening Hit

ParameterResultScreening Stage
Thymic EGFP reduction>95% at 5 μMPrimary screen
Larval mortality<2% at 10 μMToxicity counter-screen
EC₅₀ (T-cell ablation)1.1 μMDose-response validation
Structural classIndole-3-carbaldehyde quinolinylhydrazoneChemistry analysis
  • Human leukemia validation: LDK was tested against human T-ALL cell lines (e.g., Jurkat) and primary patient-derived xenografts, confirming selective cytotoxicity against malignant T-cells while sparing normal hematopoietic progenitors [7].

Table 3: Validation of LDK Activity Across Models

Model SystemKey FindingTranslation Relevance
Zebrafish lck:EGFPSelective ablation of immature T-cellsTarget engagement in vivo
Human T-ALL cell linesIC₅₀ = 0.8–1.5 μM; caspase-independent cell deathCross-species activity
Primary human T-ALL>70% reduction in blasts in 4/5 patient samplesEfficacy in therapy-resistant disease
Murine EAE modelSuppressed autoimmune encephalomyelitisPotential for autoimmune applications [4]

Key Insights from the Discovery Pathway

  • Phenotypic advantage: The unbiased screen revealed LDK’s activity without a priori target assumptions, contrasting target-focused approaches.
  • Activation-dependent potency: LDK’s efficacy increased with T-cell activation state, suggesting mechanistic links to proliferative or signaling pathways [4].
  • Chemical novelty: LDK’s hydrazone scaffold represented an unexplored chemotype for T-cell modulation, distinct from glucocorticoids or kinase inhibitors.

Lenaldekar exemplifies how zebrafish phenotyping bridges cell-based assays and mammalian models, accelerating anticancer agent discovery with conserved physiological relevance.

Properties

Product Name

Lenaldekar

IUPAC Name

N-[(Z)-1H-indol-3-ylmethylideneamino]quinolin-8-amine

Molecular Formula

C18H14N4

Molecular Weight

286.3 g/mol

InChI

InChI=1S/C18H14N4/c1-2-8-16-15(7-1)14(11-20-16)12-21-22-17-9-3-5-13-6-4-10-19-18(13)17/h1-12,20,22H/b21-12-

InChI Key

QLMFOQYHZJSYJF-MTJSOVHGSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=CC4=C3N=CC=C4

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N\NC3=CC=CC4=C3N=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.